molecular formula C7H4BrNO B1329836 3-Bromophenyl isocyanate CAS No. 23138-55-8

3-Bromophenyl isocyanate

Cat. No. B1329836
CAS RN: 23138-55-8
M. Wt: 198.02 g/mol
InChI Key: VQVBCZQTXSHJGF-UHFFFAOYSA-N
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Description

3-Bromophenyl isocyanate is a chemical compound with the formula C7H4BrNO . It has a molecular weight of 198.017 .


Molecular Structure Analysis

The molecular structure of 3-Bromophenyl isocyanate consists of a bromophenyl group (BrC6H4) and an isocyanate group (NCO). The InChI representation of its structure is InChI=1S/C7H4BrNO/c8-6-2-1-3-7(4-6)9-5-10/h1-4H .


Physical And Chemical Properties Analysis

3-Bromophenyl isocyanate is a liquid at room temperature . It has a density of 1.586 g/mL at 25 °C and a boiling point of 220 °C . The refractive index n20/D is 1.5855 .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Bromophenyl isocyanate plays a crucial role in various synthesis processes. It has been used in the synthesis of 1-substituted benzimidazoles through a reaction with primary amines under CuI catalysis, resulting in moderate to good yields. This process highlights its utility in producing heterocyclic compounds, which are significant in pharmaceuticals and agrochemicals (Lygin & Meijere, 2009). Another example is the synthesis of N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl) urea, a key intermediate in the antitumor agent sorafenib. This synthesis demonstrates the role of 3-Bromophenyl isocyanate in creating vital intermediates for medicinal chemistry (Yan Feng-mei & Liu He-qin, 2009).

Polymer Chemistry

In polymer science, 3-Bromophenyl isocyanate has been used to create optically active poly(phenyl isocyanate)s. These polymers exhibit significant properties like high specific rotation and helical conformation, which are valuable in the field of chiral materials and optoelectronics (Maeda & Okamoto, 1998).

Molecular Structures and Crystallography

In crystallography, the molecular structure of adducts formed from 3-Bromophenyl isocyanate has been studied to understand their geometrical features. This research contributes to the field of crystal engineering, essential for material science and pharmaceuticals (Newton, Kapecki, Baldwin, & Paul, 1967).

Modification and Functionalization

3-Bromophenyl isocyanate is also involved in the modification of materials. For example, it has been used for the chemical modification of wool in dimethylformamide, enhancing the fabric's chemical resistance and reducing shrinkage, which is significant in the textile industry (Koenig, 1962).

Advanced Materials and Electrochemistry

In advanced materials, the utility of 3-Bromophenyl isocyanate extends to the improvement of lithium-ion batteries. Aromatic isocyanates, including 3-Bromophenyl isocyanate, have been used to reduce initial irreversible capacities and enhance cycleability in Li-ion batteries, demonstrating its potential in energy storage applications (Zhang, 2006).

Safety And Hazards

3-Bromophenyl isocyanate can cause skin irritation and serious eye irritation. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause respiratory irritation and can be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-bromo-3-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-2-1-3-7(4-6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVBCZQTXSHJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177703
Record name 3-Bromophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromophenyl isocyanate

CAS RN

23138-55-8
Record name 3-Bromophenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23138-55-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromophenyl isocyanate
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Record name 3-Bromophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-isocyanatobenzene
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Synthesis routes and methods

Procedure details

3-Bromoaniline (2.63 g, 15.3 mmol) was dissolved in ethyl acetate (100 ml) and 1N dry hydrogen chloride in diethyl ether (15.3 ml) was added and the solvents were removed in vacuo. The residue was stripped twice with toluene and the residue was suspended in toluene (30 ml). Diphosgene (6.1 ml) was added and the mixture was refluxed for 1.5 hour. After cooling, the solution was concentrated in vacuo to afford 2.63 g (87%) 3-bromophenyliso-cyanate.
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15.3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromophenyl isocyanate
Reactant of Route 2
Reactant of Route 2
3-Bromophenyl isocyanate
Reactant of Route 3
Reactant of Route 3
3-Bromophenyl isocyanate
Reactant of Route 4
Reactant of Route 4
3-Bromophenyl isocyanate
Reactant of Route 5
3-Bromophenyl isocyanate
Reactant of Route 6
Reactant of Route 6
3-Bromophenyl isocyanate

Citations

For This Compound
18
Citations
J Valgeirsson, EØ Nielsen, D Peters… - Journal of medicinal …, 2004 - ACS Publications
… Attempts to synthesize carbamate 10 from 4-chlorosalicylic acid and 3-bromophenyl isocyanate were unsuccessful because the reaction conditions that were necessary to make the …
Number of citations: 55 pubs.acs.org
IA Wolff, PR Watson, CE Rist - Journal of the American Chemical …, 1952 - ACS Publications
Trisubstituted o-and m-chlorocarbanilates, 2, 5-dichlorocarbanilates, o-, m-and^-methylcarbanilates, and^-bromocarbanilates of corn starch, corn amylose and amylopectin were …
Number of citations: 11 pubs.acs.org
Y Xu, C Liang, W Zhang, J Yu, C Xing, H Liu… - Bioorganic …, 2023 - Elsevier
… procedure for the preparation of target compounds: The corresponding intermediate (m7) (1.0 eq) was suspended in anhydrous pyridine (5 mL) and then 3‑Bromophenyl Isocyanate (…
Number of citations: 5 www.sciencedirect.com
C Capacci-Daniel, S Dehghan, VM Wurster… - …, 2008 - pubs.rsc.org
The solid state structures of a family of 1,3-bis(m-di-X-phenyl)ureas where X = Cl, Br, I and their mono- and di-tolyl analogues were determined. Crystal growth from a variety of solutions …
Number of citations: 35 pubs.rsc.org
KK Roy, S Tota, T Tripathi, S Chander, C Nath… - Bioorganic & medicinal …, 2012 - Elsevier
The optimization of our previous lead compound 1 (AChE IC 50 =3.31μM) through synthesis and pharmacology of a series of novel carbamates is reported. The synthesized compounds …
Number of citations: 41 www.sciencedirect.com
Y Takano, F Shiga, J Asano, W Hori, K Fukuchi… - Bioorganic & medicinal …, 2006 - Elsevier
We describe the design, synthesis, and physicochemical and biological properties of a novel series of 7-heterocycle-6-trifluoromethyl-3-oxoquinoxaline-2-carboxylic acids bearing a …
Number of citations: 19 www.sciencedirect.com
Y Takano, F Shiga, J Asano, N Ando, H Uchiki… - Bioorganic & medicinal …, 2005 - Elsevier
… Following the procedure described for compound 28a, the title compound was prepared from compound 18k and 3-bromophenyl isocyanate, yellow powder (50%); mp 266–268 C (…
Number of citations: 18 www.sciencedirect.com
A Garofalo, A Farce, S Ravez, A Lemoine… - Journal of Medicinal …, 2012 - ACS Publications
… To a stirred solution of 105 (0.20 g, 0.60 mmol) and NEt 3 (0.15 g, 1.50 mmol) in 10 mL of CHCl 3 was added 3-bromophenyl isocyanate (0.14 g, 0.72 mmol). After 48 h at room …
Number of citations: 69 pubs.acs.org
M Schnekenburger, E Goffin, JY Lee… - Journal of medicinal …, 2017 - ACS Publications
… The title compound was obtained as described for 10, starting from 9 (0.2 g, 0.68 mmol) and 3-bromophenyl isocyanate (0.16 g, 0.82 mmol): mp 209.5–210.5 C; 1 H NMR (DMSO-d 6 ) δ …
Number of citations: 24 pubs.acs.org
M Hasegawa, N Nishigaki, Y Washio… - Journal of medicinal …, 2007 - ACS Publications
We herein disclose a novel chemical series of benzimidazole-ureas as inhibitors of VEGFR-2 and TIE-2 kinase receptors, both of which are implicated in angiogenesis. Structure−…
Number of citations: 233 pubs.acs.org

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